N-(2-methylpropyl)pyridin-2-amine
Description
N-(2-methylpropyl)pyridin-2-amine is a secondary amine characterized by a pyridine ring substituted with an amino group at the 2-position, which is further bonded to a 2-methylpropyl (isobutyl) group. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.22 g/mol. The compound’s structure combines the aromaticity of pyridine with the steric bulk of the isobutyl substituent, influencing its physicochemical properties, such as solubility, boiling point, and reactivity.
Properties
CAS No. |
111098-36-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3,(H,10,11) |
InChI Key |
AFJQLYUNOLYPON-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=CC=CC=N1 |
Canonical SMILES |
CC(C)CNC1=CC=CC=N1 |
Synonyms |
2-Pyridinamine,N-(2-methylpropyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-methylpropyl)pyridin-2-amine and related compounds:
Key Structural and Functional Insights
Steric Effects :
- The 2-methylpropyl group in this compound introduces greater steric hindrance compared to the linear isopropyl group in N-(pyridin-2-ylmethyl)propan-2-amine . This bulkiness may reduce intermolecular interactions (e.g., π-π stacking) but enhance hydrophobic interactions in biological systems.
- The neopentyl substituent in N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride provides even higher steric shielding, which can improve metabolic stability in drug candidates .
Solubility and Stability :
- Hydrochloride salts (e.g., N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride) exhibit enhanced water solubility compared to free bases, critical for pharmaceutical formulations .
- Methyl(2-methylpropyl)amine (C₅H₁₃N), a simpler analog, has lower molecular weight and higher volatility, making it suitable for industrial solvents but requiring stringent safety protocols due to irritation risks .
Complex derivatives like 6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine demonstrate chiral centers and extended conjugation, enabling applications in asymmetric catalysis or as kinase inhibitors .
Coordination Chemistry :
- Phosphanyl-substituted analogs (e.g., N-Diphenylphosphanyl derivatives) form stable metal complexes due to the pyridin-2-amine moiety’s chelating ability, useful in catalytic systems .
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